Home > Products > Building Blocks P683 > 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid - 52834-38-5

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Catalog Number: EVT-1691221
CAS Number: 52834-38-5
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid belongs to a class of heterocyclic compounds featuring an indazole ring fused to a cyclohexane ring. This specific isomer displays the carboxylic acid group at the 5-position and a nitrogen-bound hydrogen at the 1-position of the indazole ring. While not naturally occurring, its derivatives have gained attention in medicinal chemistry research primarily for their potential anti-inflammatory activities. [, ]

1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acids

Compound Description: This series of compounds shares the core structure of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid with an aryl group substituted at the N1 position. These compounds were synthesized and evaluated for their anti-inflammatory activity. []

Relevance: These compounds are structurally related to 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid through the presence of the same core structure (4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid) and differ only in the substituent at the N1 position. []

Relevance: The core structure of these compounds is identical to 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. The difference lies in the aryl group's position on the indazole ring, highlighting the impact of regioisomerism on biological activity. []

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid

Compound Description: This specific compound is a member of the 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid series, where the aryl substituent is a simple phenyl ring. It exhibited the highest anti-inflammatory activity within its series in the carrageenan edema test, with an ED50 value of 3.5 mg/kg. []

Relevance: This compound represents a specific example within the 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid series, highlighting the potential for identifying potent anti-inflammatory agents within this structural class. It is directly derived from 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid by adding a phenyl group at the N1 position. []

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid [1p-tolyl-meth-(E)-ylidene]-hydrazide (Suprafenacine, SRF)

Compound Description: This compound, also containing the 4,5,6,7-tetrahydro-1H-indazole core, has a more complex substituent at the 3-position: a [1p-tolyl-meth-(E)-ylidene]-hydrazide group. Suprafenacine acts as a tubulin-destabilizing agent, inducing G2/M cell cycle arrest and apoptosis in cancer cells. It exhibits selective anticancer activity and overcomes drug resistance mechanisms associated with the P-glycoprotein transporter. []

Relevance: While sharing the tetrahydroindazole moiety with 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, this compound demonstrates how modifications to the core structure can lead to entirely different biological activities, shifting from anti-inflammatory to anticancer properties. []

5-Methyl-4,5,6,7-Tetrahydro-1H-Indazole

Compound Description: This compound is closely related, differing from 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid by the replacement of the carboxylic acid group at the 5-position with a methyl group. The paper focuses on its solid-state properties rather than biological activity. []

Relevance: The structural similarity highlights the close relationship between these compounds, with the only difference being a single functional group. This emphasizes the importance of specific functional groups in dictating the biological activity of a molecule. []

3,t-6-Dihydroxy-t-5-methoxycarbonyl-c-6-methyl-r-4-phenyl-4,5,6,7-tetrahydro-1H-indazole

Compound Description: This compound introduces additional hydroxy and methoxycarbonyl substituents to the 4,5,6,7-tetrahydro-1H-indazole core, along with a phenyl group at position 4 and a methyl group at position 6. The study focuses on its crystal structure, providing insights into its solid-state interactions. []

Relevance: Although structurally more complex, the shared tetrahydroindazole core with 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid underscores the diverse structural modifications possible while maintaining this central motif. []

Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate

Compound Description: Similar to the previous compound, this structure incorporates hydroxy, methoxycarbonyl, phenyl, and methyl substituents onto the 4,5,6,7-tetrahydro-1H-indazole core. The research focuses on its crystal structure and hydrogen bonding patterns. []

Relevance: The presence of the 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid core structure within this more complex molecule further emphasizes the versatility of this core for building diverse chemical entities. []

4,5,6,7-Tetrahydro-3-oxo-2H-indazole-6-carboxylic Acid

Compound Description: This compound represents a positional isomer of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, with the carboxylic acid group at position 6 instead of position 5. The study focused on its synthesis and the influence of reaction conditions on indazole ring formation. []

Relevance: This compound highlights the significance of isomerism in medicinal chemistry. Even a subtle change in the position of a substituent can significantly impact the synthetic route and potentially alter the biological profile of a molecule, as seen with the 1-aryl and 2-aryl isomers discussed previously. []

1H-Indazole-5-carboxylic Acid

Compound Description: This compound lacks the saturated cyclohexane ring of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, resulting in an aromatic indazole ring system. It serves as a building block for luminescent metal-organic frameworks (MOFs) in materials science. []

Relevance: This compound highlights the structural similarities between 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid and other indazole-containing compounds. While not directly investigated for the same biological activities, the shared indazole moiety suggests a potential common starting point for drug design. []

Overview

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid is a bicyclic compound characterized by its unique indazole structure, which consists of a fused benzene and pyrazole ring. This compound is notable for its chiral centers at positions 4 and 5, contributing to its potential for stereospecific interactions in biological systems. The compound has garnered interest for its applications in medicinal chemistry and materials science due to its biological activity and structural properties.

Source

The compound can be synthesized from various precursors through several chemical routes, with methods often involving the cyclization of hydrazine derivatives with carbonyl compounds. It is commercially available from multiple suppliers, indicating its relevance in research and industrial applications.

Classification

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid belongs to the class of indazole derivatives, which are known for their diverse biological activities. Its classification as a carboxylic acid adds to its reactivity and potential applications in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid typically involves several key steps:

  1. Formation of the Indazole Ring: A common approach is the reaction of a hydrazine derivative with a ketone or aldehyde under acidic or basic conditions to form the indazole structure.
  2. Carboxylic Acid Introduction: Following the formation of the indazole ring, the carboxylic acid group can be introduced through various functionalization methods, such as oxidation or hydrolysis.

Technical Details

One method for synthesizing this compound involves:

  • Reagents: Using n-butyllithium as a strong base to deprotonate an appropriate precursor.
  • Conditions: The reaction is typically carried out at low temperatures (e.g., -110 °C) to control reactivity and yield.
  • Purification: Techniques such as crystallization and chromatography are employed to isolate the final product with high purity.
Molecular Structure Analysis

Structure

The molecular formula of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is C8H10N2O2C_8H_{10}N_2O_2 with a molecular weight of 166.17 g/mol. The structure features an indazole core with a carboxylic acid functional group at the 5-position.

Data

  • CAS Number: 52834-38-5
  • InChI Key: SQOPSWGOYYFIGA-UHFFFAOYSA-N
  • PubChem ID: 71607210
Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid can participate in several types of chemical reactions:

  • Oxidation: Can be oxidized to introduce additional functional groups.
  • Reduction: Reduction can modify the oxidation state of the compound.
  • Substitution: The indazole ring can undergo substitution reactions where hydrogen atoms are replaced by other groups.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
  • Substitution Conditions: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve desired derivatives.
Mechanism of Action

The mechanism of action for 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors. The unique structural features allow it to bind selectively to specific sites, influencing biochemical pathways. For example, studies have shown that derivatives of this compound exhibit activity against sigma receptors associated with various diseases including central nervous system disorders and cancer .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Molecular Weight: 166.17 g/mol
  • Boiling Point: Not available

Chemical Properties

Chemical properties relevant to this compound include:

  • Solubility: Exhibits varying solubility depending on pH and solvent conditions.
  • Reactivity: Can undergo typical organic reactions such as esterification and amide formation.
Applications

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid has several scientific applications:

  1. Medicinal Chemistry: Used as a building block for synthesizing bioactive compounds and studying enzyme mechanisms.
  2. Biological Research: Its ability to interact with biological molecules makes it useful in drug discovery and development.
  3. Materials Science: Explored for potential use in creating new materials due to its unique structural properties.
Synthetic Methodologies and Structural Optimization

Historical Evolution of Indazole Core Synthesis: Key Milestones and Challenges

The synthesis of indazole derivatives originated with Emil Fischer's 1883 landmark preparation of the parent heterocycle, establishing foundational methods for bicyclic pyrazole–benzene systems . Tetrahydroindazoles emerged later as chemists pursued partially saturated analogs to enhance metabolic stability and bioavailability. The specific compound 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid was first synthesized in the mid-20th century via acid-catalyzed cyclizations, but structural characterization remained limited until advances in NMR and mass spectrometry in the 1980s enabled precise elucidation of its fused bicyclic architecture . Early challenges included controlling ring saturation without compromising the pharmacophoric pyrazole nitrogen geometry and achieving regioselective carboxylation at the C5 position. These hurdles were overcome through ketone-directed functionalization of cyclohexanone precursors, notably through the use of 2-(hydroxymethylene)cyclohexanone-4-carboxylate intermediates [8].

Table 1: Key Historical Milestones in Indazole Chemistry

YearDevelopmentSignificance
1883First synthesis of indazole by Emil FischerEstablished core synthetic routes for aromatic indazoles
Mid-1900sDevelopment of tetrahydroindazole subclassIntroduced conformational flexibility while retaining bioactivity
1980sAdvanced NMR characterization of tetrahydroindazolesEnabled precise structural verification of saturated ring systems
1979Anti-inflammatory activity discoveryReported ED50 of 3.5 mg/kg for 1-phenyl derivative in carrageenan edema models [8]

Regioselective Approaches for 1-Aryl vs. 2-Aryl Substituted Derivatives

Regioselectivity poses a central challenge in tetrahydroindazole synthesis due to the energy differential between 1H- and 2H-tautomers. The 1H-tautomer (benzenoid form) dominates in solution and solid states, making 1-aryl derivatives thermodynamically favored over 2-aryl isomers [6]. This preference was leveraged in anti-inflammatory optimization, where 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids consistently outperformed their 2-aryl counterparts. In carrageenan edema tests, 1-phenyl derivatives exhibited ED50 values as low as 3.5 mg/kg, while 2-aryl isomers showed significantly reduced activity [8]. The regioselective synthesis hinges on:

  • Electronic steering: Electron-withdrawing carboxyl groups at C5 favor N1-substitution during aryl coupling
  • Steric modulation: Bulky C3 substituents hinder N1 approach, increasing 2-aryl byproducts
  • Catalytic control: α-Zirconium sulfophenylphosphonate catalysts improve 1-aryl selectivity under solvent-free conditions

Modern approaches employ transition metal catalysis and protecting group strategies to access 2-aryl derivatives, though yields remain modest compared to 1-aryl routes [6].

Novel Condensation Techniques Involving Phenylhydrazine and Cyclohexanone Derivatives

The foundational synthesis of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid employs condensation between phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions [8]. This method constructs the bicyclic system while simultaneously introducing the C5 carboxylate, but traditional protocols suffer from side reactions that cap yields at 60–70% . Recent innovations address this limitation:

  • Catalytic enhancement: α-Zirconium sulfophenylphosphonate methanephosphonate catalysts boost yields to 81–96% by accelerating enol-keto tautomerization and reducing dehydration byproducts
  • Solvent-free protocols: Eliminating solvents improves atom economy and reduces purification complexity while maintaining reaction efficiency
  • Microwave assistance: Energy transfer facilitates ring closure at reduced temperatures (80°C vs. traditional 120°C), preserving acid functionality from decarboxylation

Table 2: Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Advantages
Classic acid-catalyzedEthanol reflux, 12h60–70Simple setup; readily available reagents
α-Zirconium catalysisSolvent-free, 80°C, 3h81–96Higher yields; reduced side products
Microwave-assisted150 W, 80°C, 30 min78Faster reaction; lower energy consumption

Post-Synthetic Modifications for Enhanced Bioactivity

The C5 carboxylic acid group serves as a versatile handle for structural diversification to optimize pharmacological properties. Strategic modifications include:

  • Esterification: Methyl/ethyl esters enhance cellular permeability, with log P increases of 1.2–1.8 units measured versus carboxylic acid precursors [6]
  • Amidation: Primary amides retain hydrogen-bonding capacity while reducing ionization, improving CNS penetration in analogs targeting neurological disorders [6]
  • Hybrid pharmacophores: Coupling with aryl moieties via amide linkages yields dual-acting anti-inflammatory agents (e.g., 1-phenyl derivatives with ED50 3.5 mg/kg) that outperform parent compounds by 10-fold in edema reduction [8]

These modifications directly influence target engagement. For instance, cyclohexylamide derivatives demonstrate 50-fold improved IDO1 inhibition (IC50 = 5.3 μM) compared to unmodified acids, while maintaining COX-2 selectivity . Similarly, ethyl ester prodrugs exhibit enhanced oral bioavailability in preclinical models, facilitating conversion to active acids in vivo [6].

Table 3: Bioactivity Enhancement Through Carboxylic Acid Modifications

DerivativeBiological ActivityPotency Enhancement
1-Phenyl- (parent acid)Carrageenan edema inhibitionED50 = 3.5 mg/kg [8]
Ethyl esterOral bioavailability improvement3.2-fold AUC increase
CyclohexylamideIDO1 enzyme inhibitionIC50 = 5.3 μM
3,5-Dimethyl-1-aryl analogCOX-2 selective inhibition10-fold selectivity index

The carboxylic acid group also enables salt formation for solubility tuning, with sodium salts achieving >5 mg/mL aqueous solubility versus <0.1 mg/mL for free acids—critical for in vivo administration in pharmacological studies . These targeted modifications demonstrate how strategic functionalization transforms the core scaffold into optimized leads for anti-inflammatory and oncotherapeutic development.

Properties

CAS Number

52834-38-5

Product Name

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12)

InChI Key

SQOPSWGOYYFIGA-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1C(=O)O)C=NN2

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.